molecular formula C22H18N4O5S B2555441 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893942-96-6

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

货号: B2555441
CAS 编号: 893942-96-6
分子量: 450.47
InChI 键: RBXKBUBUPIINMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxido), an o-tolyl substituent, and an acetamide-linked 1,3-dioxoisoindolin-2-yl moiety. Though direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., thiazolo-pyrimidines in ) suggest reflux-based methods with aromatic aldehydes and acid catalysts could be plausible routes .

属性

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-6-2-5-9-18(13)26-20(16-11-32(30,31)12-17(16)24-26)23-19(27)10-25-21(28)14-7-3-4-8-15(14)22(25)29/h2-9H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXKBUBUPIINMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and relevant case studies.

Structural Characteristics

This compound integrates a thieno[3,4-c]pyrazole core with an o-tolyl substituent and an acetamide moiety. The presence of the dioxido group and the isoindolin structure contributes to its potential reactivity and biological activities. The molecular formula is C25H29N3O6SC_{25}H_{29}N_{3}O_{6}S, with a molecular weight of approximately 499.58 g/mol.

1. Enzyme Inhibition

Recent studies indicate that N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibits inhibitory activity against phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme implicated in inflammatory responses and neurodegenerative diseases.

Bioactivity Assays:

  • In vitro assays demonstrate that the compound effectively inhibits PDE4B activity.
  • Enzyme kinetics reveal a competitive inhibition mechanism, suggesting potential therapeutic applications in treating inflammatory conditions.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties , particularly against various pathogenic bacteria and fungi. Preliminary results suggest that it may exert bactericidal effects through disruption of microbial cell membranes.

Synthesis Pathways

The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions:

  • One-Pot Synthesis: Utilizing aluminum chloride (AlCl₃) for C–C and C–O bond formation.
  • Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation processes and sodium borohydride for reduction steps.

These methods are optimized for yield and purity to enhance the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

StudyFindings
Bioactivity Assay on PDE4BDemonstrated significant inhibitory effects with IC₅₀ values indicating potency suitable for therapeutic exploration .
Antimicrobial TestingShowed effective bactericidal activity against Gram-positive bacteria .
Interaction StudiesUtilized computational modeling to predict binding affinities with target enzymes .

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Motifs and Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound C₂₁H₁₈N₄O₅S ~462.45 Sulfone, Acetamide, Dioxoisoindolinyl Not reported Estimated: ~1700 (C=O), ~1300 (S=O)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.4 Cyano, Carbonyl, Furan 243–246 2,219 (CN), 1,719 (C=O)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.4 Cyano, Carbonyl, Furan 213–215 2,209 (CN), 1,719 (C=O)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.3 Cyano, Carbonyl, Quinazoline 268–269 2,220 (CN), 1,719 (C=O)

Key Observations:

Core Heterocycles: The target’s thieno-pyrazol core differs from the thiazolo-pyrimidine (11a/b) and pyrimido-quinazoline (12) scaffolds, which may alter electronic properties and binding affinities in biological systems.

Shared carbonyl groups (C=O) in all compounds suggest similar hydrogen-bonding capabilities, critical for crystal packing or ligand-receptor interactions .

Synthesis : Compounds 11a/b/12 were synthesized via reflux with chloroacetic acid and aldehydes, while the target’s synthesis might require sulfonation steps for the dioxido group .

Thermal Stability : High melting points (213–269°C) in analogs suggest the target is likely a stable crystalline solid, consistent with sulfone-containing pharmaceuticals.

Implications of Structural Differences

  • Bioactivity: The acetamide and dioxoisoindolinyl groups in the target may enhance interactions with protease targets (e.g., kinase inhibitors), whereas cyano groups in 11a/b/12 could favor nitrile-hydrolase pathways .
  • Crystallography: The sulfone group may promote distinct hydrogen-bonding networks compared to cyano analogs, affecting crystal morphology and stability . SHELX-based refinement () would be critical for resolving such structural details .
  • Solubility : The target’s higher molecular weight (~462 vs. 318–403 g/mol) and polarity may reduce bioavailability, necessitating formulation adjustments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。